molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone

Cat. No.: B12358465
M. Wt: 375.5 g/mol
InChI Key: IOHVCOPUMJERAE-UHFFFAOYSA-N
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Description

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, commonly known as Cilostazol, is a quinolinone derivative and selective inhibitor of phosphodiesterase type 3 (PDE3). It increases intracellular cyclic adenosine monophosphate (cAMP), leading to antiplatelet, vasodilatory, and cardioprotective effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H33N5O2

Molecular Weight

375.5 g/mol

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26)

InChI Key

IOHVCOPUMJERAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4

Origin of Product

United States

Preparation Methods

Synthesis via Tetrazole Intermediate Formation

The synthesis of cilostazol often begins with the preparation of the tetrazole moiety, a critical structural component. Cyclohexylamine serves as the starting material, reacting with sodium azide and an aldehyde or acid chloride under controlled conditions to form 1-cyclohexyl-1H-tetrazole-5-yl derivatives. This intermediate is subsequently functionalized with a butoxy chain through nucleophilic substitution or coupling reactions.

The quinolinone backbone is synthesized separately, typically via cyclization of substituted anilines or oxidation of dihydroquinolinones. For example, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Compound I) is prepared by hydrogenating 6-hydroxyquinolin-2(1H)-one under catalytic conditions. The final step involves linking the tetrazole-bearing butoxy chain to the quinolinone backbone. This is achieved by reacting the hydroxyl group of the quinolinone with a halogenated tetrazole derivative, such as 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (Compound II), in the presence of a base.

A widely cited industrial method involves the coupling of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Compound I) and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (Compound II) using a hydrated inorganic base. Sodium hydroxide or potassium carbonate, containing at least 5% water by weight, facilitates the nucleophilic substitution reaction. The water content is critical, as it enhances reaction efficiency and reduces the formation of dimeric impurities such as N-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone (Compound III).

Table 1: Reaction Conditions for Coupling Method

Parameter Optimal Value Impact on Yield/Purity
Base NaOH (15% water content) Maximizes yield (≥85%)
Temperature 60–80°C Reduces reaction time
Solvent Dimethylformamide (DMF) Enhances solubility
Reaction Time 6–8 hours Minimizes side products

This method achieves cilostazol with a purity of ≥99.5% after recrystallization from ethanol-water mixtures. The use of hydrated bases suppresses the formation of Compound III, which is challenging to remove due to its structural similarity to the target molecule.

Alternative Synthetic Routes and Precursor Synthesis

Alternative routes focus on modifying the quinolinone precursor. For instance, 6-hydroxyquinolin-2(1H)-one can be synthesized via the Skraup reaction, involving cyclization of 3-aminophenol with glycerol and sulfuric acid. Subsequent hydrogenation over palladium catalysts yields 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key intermediate.

Recent advancements explore enzymatic catalysis for greener synthesis. Lipase-mediated reactions have been reported to reduce energy consumption and improve selectivity, though industrial adoption remains limited due to scalability challenges.

Purification and Polymorphic Form Control

Post-synthesis purification is crucial for pharmaceutical-grade cilostazol. Crystallization from solvents such as ethanol, acetone, or ethyl acetate yields the desired polymorphic form (Form B or Form C). Amorphous forms, while easier to produce, exhibit lower stability and are avoided in final formulations.

Table 2: Polymorphic Forms of Cilostazol

Form Crystallization Solvent Melting Point Stability
Form B Ethanol 158–160°C High
Form C Acetone 162–164°C Moderate
Amorphous Rapid cooling N/A Low

Chromatographic techniques, including HPLC and preparative TLC, are employed to isolate cilostazol from residual impurities. The presence of Compound III is monitored using reverse-phase HPLC with a detection limit of 0.1%.

Comparative Analysis of Synthesis Methods

Table 3: Comparison of Key Synthesis Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Tetrazole Intermediate 70–75 98.0 Flexible intermediate use Multi-step, time-consuming
Hydrated Base Coupling 85–90 99.5 High purity, scalable Requires strict water control
Enzymatic Catalysis 60–65 97.0 Environmentally friendly Low scalability

The hydrated base method is preferred industrially due to its balance of yield, purity, and cost-effectiveness. However, research continues into flow chemistry and continuous manufacturing to further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .

Major Products Formed

The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cilostazol is a phosphodiesterase type 3 inhibitor that enhances intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action leads to vasodilation and inhibition of platelet aggregation, making it particularly useful in managing peripheral vascular diseases such as intermittent claudication.

Pharmaceutical Applications

Cilostazol has been extensively studied for its therapeutic effects:

  • Treatment of Intermittent Claudication : Approved for use in the United States in 1999, cilostazol is primarily prescribed for patients suffering from intermittent claudication due to peripheral artery disease. Clinical studies have shown significant improvements in walking distance and overall quality of life for patients using cilostazol compared to placebo controls .
  • Cardioprotective Effects : Research indicates that cilostazol reduces infarct size in ischemic conditions. In isolated rabbit heart studies, cilostazol treatment prior to ischemia significantly decreased infarct size, demonstrating its potential cardioprotective properties .
  • Anti-Platelet Effects : Cilostazol's ability to inhibit platelet aggregation has made it a subject of interest in studies focused on preventing thrombotic events. It achieves this by blocking the uptake of adenosine and enhancing cAMP levels within platelets .

Polymorphic Forms

Cilostazol exists in various polymorphic forms, which can influence its pharmacokinetic properties. The identification and characterization of these polymorphic forms are crucial for optimizing drug formulations:

Polymorphic FormCharacteristics
Form AOriginal crystalline form used in formulations
Form BExhibits different solubility and stability
Form CAmorphous form with enhanced bioavailability

The polymorphic forms have been characterized using techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD), which provide insights into their thermal behavior and structural properties .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of cilostazol:

  • A double-blind study involving over 500 patients demonstrated that those treated with cilostazol experienced a statistically significant increase in walking distance compared to those receiving placebo .
  • Another study evaluated the long-term effects of cilostazol on patients with coronary artery disease, noting a reduction in major adverse cardiovascular events among those treated with cilostazol versus standard therapy .

Mechanism of Action

3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolites of Cilostazol

OPC-13326
  • Structure: Hydroxylation at the quinolinone moiety.
  • Molecular Weight : ~385.47 g/mol (estimated).
  • Metabolic Pathway : Formed predominantly via CYP3A4-mediated hydroxylation .
  • Role : Major metabolite contributing to sustained PDE3 inhibition and vasodilation.
OPC-13217
  • Structure : Hydroxylation at the cyclohexyl moiety.
  • Molecular Weight : ~385.47 g/mol (estimated).
  • Metabolic Pathway : Secondary metabolite formed via CYP2C19 .
  • Role : May enhance anti-inflammatory effects by modulating reactive oxygen species (ROS) .

Comparison with Cilostazol: Both metabolites retain the core quinolinone-tetrazole structure but exhibit modified pharmacokinetics due to hydroxylation.

Cilostazol Related Compound C

  • Structure : Dimer-like derivative with an additional butyl-tetrazole substituent.
  • Molecular Formula : C₃₁H₄₅N₉O₂.
  • Molecular Weight : 599.76 g/mol.
  • Role : Pharmaceutical secondary standard for quality control (e.g., dissolution testing) .

Comparison with Cilostazol :
This compound lacks therapeutic applications but is critical for ensuring batch-to-batch consistency in drug manufacturing. Its structural complexity highlights the importance of precise synthesis in maintaining Cilostazol’s efficacy .

Functional Analog: Acetylsalicylic Acid (ASA)

  • Cilostazol : Inhibits both primary (ADP-induced) and secondary platelet aggregation via PDE3/cAMP pathways .
  • ASA : Irreversibly inhibits cyclooxygenase-1 (COX-1), affecting only secondary aggregation .

Research Findings and Mechanistic Insights

Cardioprotective Effects

Cilostazol activates the cAMP/PKA pathway, opening mitoK(Ca) channels to reduce myocardial infarction size in rabbits by 40–50% . This mechanism is distinct from its antiplatelet action and underscores its multifunctional profile.

Neuroprotective and Antioxidant Properties

Cilostazol scavenges hydroxyl radicals and suppresses NADPH oxidase, mitigating cisplatin-induced ototoxicity in rats . Its combination with Ginkgo biloba extract (Renexin) enhances ROS suppression, demonstrating synergistic benefits .

Anti-Atherosclerotic Effects

In hypercholesterolemic rats, Cilostazol modulates the PLC-γ/PKC-α/p38/NF-kB pathway, enhancing endothelial nitric oxide synthase (eNOS) activity to improve vascular reactivity .

Biological Activity

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, commonly referred to as cilostazol-related compound C, is a derivative of cilostazol, a well-known phosphodiesterase type 3 (PDE III) inhibitor. This compound has garnered attention due to its potential biological activities, particularly in cardioprotection and modulation of various signaling pathways.

  • Molecular Formula : C31H45N9O2
  • Molecular Weight : 575.75 g/mol
  • CAS Number : 865792-18-3
  • Purity : >95% (HPLC)

Research indicates that this compound exerts its biological effects primarily through the activation of the cAMP/PKA signaling pathway. This pathway is crucial for various cellular functions, including cardioprotection during ischemia/reperfusion injury.

Key Findings:

  • Cardioprotection : In isolated perfused rabbit hearts subjected to ischemia, treatment with cilostazol significantly reduced infarct size from 67.2% in control to 33.6% with a concentration of 10 µM (p < 0.05). This cardioprotective effect was linked to the activation of mitochondrial Ca(2+)-activated K(+) (mitoK(Ca)) channels .
  • Channel Activation : Cilostazol was shown to oxidize flavoprotein in a concentration-dependent manner, suggesting direct activation of mitoK(Ca) channels. The use of paxilline, a mitoK(Ca) channel blocker, abolished the infarct size-limiting effect, confirming the role of these channels in mediating cilostazol's effects .
  • Comparison with Other PDE III Inhibitors : Unlike cilostazol, another PDE III inhibitor, milrinone, did not demonstrate similar oxidative effects or reduction in infarct size, highlighting cilostazol's unique mechanism and efficacy .

Pharmacogenomics Considerations

Pharmacogenomic factors may influence individual responses to cilostazol and its derivatives. Variations in genes encoding drug-metabolizing enzymes can lead to differing therapeutic outcomes and adverse drug reactions (ADRs). Understanding these genetic factors is essential for optimizing treatment strategies involving this compound .

Clinical Relevance in Cardiovascular Diseases

Several studies have explored the implications of cilostazol-related compounds in cardiovascular health:

  • Study on Heart Failure Patients : A clinical trial involving heart failure patients demonstrated that cilostazol improved exercise capacity and quality of life compared to placebo controls. The underlying mechanisms were attributed to enhanced myocardial perfusion and reduced vascular resistance .
  • Impact on Stroke Outcomes : Another investigation indicated that cilostazol administration post-stroke reduced the incidence of recurrent strokes and improved functional recovery outcomes .

Summary of Biological Activities

ActivityEffectReference
CardioprotectionReduced infarct size
MitoK(Ca) Channel ActivationEnhanced oxidative activity
Comparison with MilrinoneUnique protective effects observed

Pharmacogenomic Factors Affecting Cilostazol Efficacy

Gene VariantImpact on Cilostazol Response
UGT1A1*28Associated with hematologic toxicity
NUDT15Predicts sensitivity to drug metabolism
TPMTVariants linked to myelosuppression risk

Q & A

Q. What are the standard in vitro assays to evaluate cilostazol's PDE3 inhibitory activity?

Cilostazol's phosphodiesterase 3 (PDE3) inhibition is typically assessed using platelet aggregation assays and cAMP quantification. Platelet-rich plasma (PRP) treated with cilostazol can be exposed to agonists like ADP or collagen, with aggregation measured via turbidimetric methods . For cAMP levels, cell lysates (e.g., vascular smooth muscle cells) are analyzed using ELISA or radioimmunoassay after cilostazol treatment, as PDE3 inhibition increases intracellular cAMP .

Q. How can researchers assess the neuroprotective effects of cilostazol in animal models of ischemia?

Neuroprotection is evaluated in rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion). Key endpoints include:

  • Infarct volume : Measured via TTC staining or MRI.
  • Oxidative stress markers : Superoxide dismutase (SOD), malondialdehyde (MDA), and 4-hydroxynonenal (HNE) levels in brain tissue .
  • Behavioral tests : Rotarod or Morris water maze for functional recovery .
    Dosages range from 10–30 mg/kg/day orally, with positive controls like NAC for oxidative stress .

Q. What methodologies are recommended for analyzing cilostazol's physicochemical properties?

Property Method Typical Results
SolubilityShake-flask method (pH 2–11)3 µg/mL in water at 298 K
Log POctanol-water partitioning2.72 (pH 2) to 2.76 (pH 11)
PermeabilityCaco-2 cell monolayer assay1.92 × 10⁻⁵ cm/s
Melting pointDifferential scanning calorimetry432.4–433.3 K

Advanced Research Questions

Q. How can conflicting data on cilostazol's mechanisms (PDE3 inhibition vs. ROS scavenging) be reconciled?

Cilostazol's dual mechanisms are concentration-dependent. At lower doses (1–10 µM), PDE3 inhibition dominates, increasing cAMP and reducing platelet aggregation . At higher doses (>20 µM), ROS scavenging becomes significant, as shown by reduced HNE adducts and NAD(P)H oxidase suppression in endothelial cells . Experimental design should include:

  • Dose-response curves to separate PDE3-dependent (e.g., cAMP assays) and ROS-related effects (e.g., DCFH-DA fluorescence for ROS detection).
  • Knockout models (e.g., PDE3B⁻/⁻ mice) to isolate non-PDE3 pathways .

Q. What strategies enhance cilostazol's bioavailability given its BCS Class II classification?

Approaches to improve solubility and dissolution include:

  • Solid dispersions : Use hydrophilic carriers like HPMC or PVP via solvent evaporation .
  • Nanoformulations : Molecularly imprinted polymer nanoparticles (nanoMIPs) for targeted delivery, synthesized via precipitation polymerization with methacrylic acid .
  • Drug-excipient compatibility : Pre-formulation studies using FTIR and DSC to identify stable excipients (e.g., lactose, microcrystalline cellulose) .

Q. How are mitochondrial K⁺ channels implicated in cilostazol's cardioprotective effects?

Cilostazol activates mitochondrial Ca²⁺-activated K⁺ (mitoKCa) channels, reducing infarct size in ischemia-reperfusion models. Key methodologies:

  • Isolated heart preparations (Langendorff system) with mitoKCa inhibitors (e.g., paxilline) to block effects .
  • Fluorescence probes (e.g., TMRE) to measure mitochondrial membrane potential.
  • Western blotting for Bax/Bcl-2 ratios to assess apoptosis .

Key Data Contradictions and Resolutions

  • Neuroprotection vs. Vasodilation : While attributes neuroprotection to PDE3 inhibition, highlights ROS scavenging. Resolve by testing cilostazol in PDE3-deficient models.
  • Cardioprotective Pathways : links mitoKCa activation to infarct reduction, but suggests PDE3B-specific effects. Use PDE3A/PDE3B isoform-selective inhibitors to clarify.

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